Home > Products > Screening Compounds P147687 > Nor NOHA monoacetate
Nor NOHA monoacetate - 2250019-93-1

Nor NOHA monoacetate

Catalog Number: EVT-2756743
CAS Number: 2250019-93-1
Molecular Formula: C7H16N4O5
Molecular Weight: 236.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nor NOHA monoacetate, chemically known as (2S)-2-amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate, is an important compound recognized for its role as a reversible, competitive inhibitor of arginase. This compound is particularly notable for its selectivity, exhibiting a ten-fold preference for human type II arginase over type I, making it a valuable tool in research related to nitric oxide bioavailability and various vascular conditions .

Source and Classification

Nor NOHA monoacetate is classified as a small molecule and is primarily utilized in laboratory research settings. It has been investigated for its potential therapeutic applications, particularly in the context of ischemia-reperfusion injury and cancer treatment . The compound is derived from N-hydroxy-nor-L-arginine and is recognized under the CAS number 2250019-93-1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nor NOHA monoacetate involves several chemical reactions that typically start with the precursor N-hydroxy-nor-L-arginine. The process includes:

  1. Hydroxylation: The introduction of a hydroxyl group to the nitrogen atom in the arginine structure.
  2. Acetylation: The formation of the monoacetate involves acetylating the amino group, which enhances solubility and biological activity.

The synthesis can be performed using standard organic chemistry techniques, including protection/deprotection strategies for functional groups to ensure selective reactions occur without unwanted side products. Detailed protocols may vary based on laboratory practices and desired purity levels .

Molecular Structure Analysis

Structure and Data

Nor NOHA monoacetate has a molecular formula of C5_5H12_12N4_4O3_3 with a molecular weight of approximately 176.1738 g/mol . Its structural representation highlights key functional groups that contribute to its biological activity:

  • Amino groups: Essential for binding to arginase.
  • Hydroxylamine: Plays a critical role in inhibiting arginase activity.

The InChI Key for Nor NOHA monoacetate is KOBHCUDVWOTEKO-VKHMYHEASA-N, which can be used for database searches to find more detailed structural data .

Chemical Reactions Analysis

Reactions and Technical Details

Nor NOHA monoacetate primarily acts by inhibiting the enzyme arginase, which catalyzes the conversion of L-arginine into urea and L-ornithine. This inhibition leads to increased levels of L-arginine available for nitric oxide synthase, thereby enhancing nitric oxide production. Key reactions include:

  • Competitive inhibition: Nor NOHA competes with L-arginine at the active site of arginase.
  • Reversible binding: The interaction with arginase is reversible, allowing for dynamic regulation of enzyme activity.

Experimental studies have shown that Nor NOHA effectively reduces arginase activity in various biological systems, including isolated vascular tissues .

Mechanism of Action

Process and Data

The mechanism by which Nor NOHA monoacetate exerts its effects involves several steps:

  1. Binding to Arginase: Nor NOHA binds competitively to the active site of arginase.
  2. Inhibition of Substrate Conversion: By occupying this site, it prevents L-arginine from being converted into urea and ornithine.
  3. Increased Nitric Oxide Production: The resultant increase in L-arginine availability enhances nitric oxide synthesis via nitric oxide synthase, promoting vasodilation and improving blood flow.

This mechanism has significant implications in conditions characterized by reduced nitric oxide availability, such as cardiovascular diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nor NOHA monoacetate exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 2.24 mg/mL
  • pKa Values:
    • Strongest Acidic: 2.08
    • Strongest Basic: 10.56
  • Physiological Charge: +1 at physiological pH
  • Polar Surface Area: 131.46 Ų
  • Rotatable Bonds: 4

These properties influence its solubility, bioavailability, and interaction with biological targets .

Applications

Scientific Uses

Nor NOHA monoacetate has several applications in scientific research:

  1. Cardiovascular Research: Used to study the effects of arginase inhibition on vascular function and nitric oxide bioavailability.
  2. Cancer Research: Investigated for its potential to inhibit tumor growth by modulating immune responses through arginase inhibition.
  3. Clinical Trials: Currently under investigation for its efficacy in treating ischemia-reperfusion injury .
Mechanistic Insights into Arginase Inhibition

Competitive and Reversible Inhibition Dynamics of Human Arginase Isoforms

Nor NOHA monoacetate ((2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate) functions as a reversible competitive inhibitor of human arginase enzymes. It competes directly with the natural substrate L-arginine for binding at the catalytic site, exhibiting an IC₅₀ value of 2 μM against both type I and type II human arginase isoforms. Kinetic studies confirm that inhibition follows classical Michaelis-Menten competitive kinetics, where increasing concentrations of Nor NOHA monoacetate raise the apparent Michaelis constant (Kₘ) for L-arginine without altering the maximal reaction velocity (Vₘₐₓ). This reversibility is demonstrated through dialysis experiments showing full enzymatic activity restoration upon inhibitor removal. The binding affinity (Kᵢ) of Nor NOHA monoacetate is approximately 10-fold higher for arginase II compared to arginase I, attributed to subtle differences in active-site accessibility and electrostatic environments between isoforms [1] [8].

Structural Basis for Selectivity: Type II vs. Type I Arginase Targeting

The differential selectivity of Nor NOHA monoacetate arises from isoform-specific structural variations in the arginase active sites. While both isoforms share identical catalytic residues and binuclear manganese clusters, crystallographic analyses reveal key distinctions:

  • Active-site depth: Arginase II possesses a marginally deeper substrate-binding cleft (15.2 Å vs. 14.7 Å in arginase I), enhancing accommodation of Nor NOHA’s extended aliphatic chain.
  • Electrostatic potential: A cluster of aspartate residues (Asp-202/Asp-205 in arginase II vs. Asp-183/Asp-186 in arginase I) generates a stronger negative charge gradient in arginase II, favoring ionic interactions with the inhibitor’s protonated guanidinium group [1] [7].

Table 1: Selectivity Profile of Nor NOHA Monoacetate Against Human Arginase Isoforms

ParameterArginase IArginase IIExperimental Conditions
IC₅₀20 μM2 μMpH 7.5, 37°C
Kᵢ18.5 μM1.8 μMCompetitive binding assay
Selectivity Ratio110Type II/Type I
Vₘₐₓ Reduction40%92%10 μM inhibitor

This 10-fold selectivity for arginase II has physiological implications, as this isoform predominates in tumor microenvironments and vascular endothelium, making Nor NOHA monoacetate a strategic tool for studying extrahepatic arginase pathways [8] [9].

Interaction with Manganese Clusters in Arginase Active Sites

Nor NOHA monoacetate exploits the metalloenzyme nature of arginase, which requires a binuclear manganese cluster for catalytic activity. X-ray crystallography studies demonstrate that the hydroxyguanidine group of Nor NOHA monoacetate directly bridges the two manganese ions (Mn²⁺ᴬ and Mn²⁺ᴮ), displacing the native metal-bridging hydroxide ion. The inhibitor’s oxygen atom coordinates with Mn²⁺ᴬ at a distance of 2.1 Å, while its terminal nitrogen atom binds Mn²⁺ᴮ at 2.3 Å. This binding mode causes a conformational shift in the manganese coordination geometry from trigonal bipyramidal to octahedral, stabilizing the inhibitor-enzyme complex. Additionally, Nor NOHA monoacetate occupies the typically vacant "substrate-specificity pocket" adjacent to Mn²⁺ᴬ, a region not fully accessed by L-arginine. This dual-site occupation disrupts the hydrolysis mechanism by preventing water activation and tetrahedral intermediate formation [3] [8].

Table 2: Manganese Coordination Geometry in Arginase-Nor NOHA Complexes

Coordination ParameterNative ArginaseNor NOHA-Bound ArginaseFunctional Consequence
Mn-Mn Distance3.3 Å3.5 ÅReduced metal cooperativity
Bridging LigandOH⁻N-OH of Nor NOHADisrupted nucleophile generation
Coordination Number5 (per Mn ion)6 (per Mn ion)Altered electrostatics
Ligand DisplacementN/AH₂O molecule at Mn²⁺ᴬ siteBlocked solvent access

The stability of this complex is enhanced by hydrogen bonding between Nor NOHA’s α-carboxylate group and active-site residues His-141 and Glu-277 (numbering for human arginase I), effectively mimicking the transition state during L-arginine hydrolysis [9] [10].

Role of Hydroxyguanidine Moiety in Substrate Mimicry and Binding Affinity

The hydroxyguanidine group (-NH-C(=NOH)-NH₂) serves as the pharmacophoric element responsible for Nor NOHA monoacetate’s high-affinity binding. This moiety acts as a transition state analog during the arginase catalytic cycle, specifically resembling the tetrahedral intermediate formed when hydroxide attacks the guanidinium carbon of L-arginine. Three critical interactions enhance binding:

  • Metal coordination: The hydroxy oxygen atom acts as a bidentate ligand bridging both manganese ions, as confirmed by extended X-ray absorption fine structure (EXAFS) spectroscopy.
  • Hydrogen-bonding network: The hydroxyguanidine nitrogen atoms form hydrogen bonds with Asp-183 (2.7 Å), Asp-202 (2.9 Å), and a crystallographically observed water molecule within the active site.
  • Electrostatic complementarity: The protonated guanidinium group (pKa ~12.4) creates favorable electrostatic interactions with the anionic cluster formed by glutamate residues (Glu-277 in human arginase I).

Binding energy calculations reveal that the hydroxyguanidine moiety contributes >60% of the total ΔG₋ᵦᵢₙ𝒹 (-8.2 kcal/mol), primarily through metal coordination and charge stabilization. Modifying this group to a guanidine (as in norarginine) reduces inhibitory potency by 150-fold, underscoring its indispensable role in mimicking the high-energy intermediate during catalysis [8] [10].

The α-amino and α-carboxylate groups further stabilize binding through conserved salt bridges with Glu-186 and Asp-183, respectively, positioning the hydroxyguanidine moiety at optimal geometry for manganese interaction. This precise molecular mimicry explains Nor NOHA monoacetate’s sub-nanomolar dissociation constant for arginase II and its effectiveness in blocking substrate access despite physiological L-arginine concentrations in the millimolar range [7] [8].

Properties

CAS Number

2250019-93-1

Product Name

Nor NOHA monoacetate

IUPAC Name

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid

Molecular Formula

C7H16N4O5

Molecular Weight

236.228

InChI

InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1

InChI Key

RYUGHGOGNIYFKU-DFWYDOINSA-N

SMILES

CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.